2-Chloro-6-ethoxypyridin-4-amine
Overview
Description
“2-Chloro-6-ethoxypyridin-4-amine” is a chemical compound with the molecular formula C7H9ClN2O . It is a solid substance and is used for research and development purposes .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 158.59 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Chemical Reactions and Mechanisms
- 2-Chloro-6-ethoxypyridin-4-amine is involved in various rearrangements during amination reactions, notably with halopyridines potentially involving pyridyne intermediates. These rearrangements can lead to different amination products based on the halogen and substituent positions (Pieterse & Hertog, 2010).
Synthesis and Catalysis
- This compound plays a role in the palladium-catalyzed amination reaction, facilitating the preparation of amine-containing ruthenium(II) complexes. Such reactions open avenues for developing new ligands and metal complexes (Johansson, 2006).
Novel Synthesis Processes
- An efficient synthesis method involving this compound has been developed. This involves the reaction of aromatic aldehydes, malononitrile, and ethanol in the presence of NaOH, showcasing an alternative to classic reagents and conditions (Wang et al., 2013).
Applications in Material Science
- The compound is utilized in the synthesis of octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands. These complexes have potential applications in oligo- and polymerization of alpha-olefins, demonstrating its relevance in material science (Fuhrmann et al., 1996).
Antimalarial Research
- In the context of antimalarial research, derivatives of this compound have been synthesized and evaluated. However, they showed no significant antimalarial activity in preliminary screens (Barlin & Tan, 1984, 1985).
Mechanism of Action
The mechanism of action of a chemical compound depends on its specific use and application. For instance, some compounds act by binding to specific receptors, while others may act by modulating certain biochemical pathways . The specific mechanism of action for “2-Chloro-6-ethoxypyridin-4-amine” is not provided in the sources.
Safety and Hazards
Properties
IUPAC Name |
2-chloro-6-ethoxypyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-7-4-5(9)3-6(8)10-7/h3-4H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMCVZKTPXWGFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704429 | |
Record name | 2-Chloro-6-ethoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904311-14-4 | |
Record name | 2-Chloro-6-ethoxypyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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